molecular formula C27H30O3S B2932585 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868256-25-1

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

Cat. No.: B2932585
CAS No.: 868256-25-1
M. Wt: 434.59
InChI Key: WLZDTLSEIQRLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is a high-purity chemical compound offered for research use only. It is strictly intended for laboratory research applications and not for human or veterinary diagnostic or therapeutic use. This compound features a biphenyl-propanone core structure derivatized with a pentamethylbenzyl-sulfonyl functional group. The presence of the sulfonyl moiety is of significant interest in medicinal chemistry, as sulfonyl groups are known to be used as bioisosteric replacements in drug design, potentially optimizing properties like metabolic stability, solubility, and binding affinity . The extended aromatic system, including the biphenyl and heavily methylated benzyl groups, suggests potential for applications in the development of small-molecule inhibitors and chemical probes. Compounds with similar structural features, particularly those incorporating sulfonyl groups and biphenyl systems, are frequently explored in cutting-edge research areas such as the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . Researchers can leverage this chemical as a key synthetic intermediate or building block for constructing more complex molecules aimed at modulating biological pathways.

Properties

IUPAC Name

3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O3S/c1-18-19(2)21(4)26(22(5)20(18)3)17-31(29,30)16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZDTLSEIQRLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₇H₂₈O₃S* C₂₅H₂₆N₂O₂ C₂₅H₂₆N₂O C₂₄H₁₅F₅OS
Molecular Weight (g/mol) ~520* 386.5 370.49 ~450*
Key Substituent Pentamethylbenzyl-sulfonyl 4-(4-Hydroxyphenyl)piperazino 4-Phenylpiperazino Pentafluorophenyl-sulfanyl
Polarity Moderate (sulfonyl group) High (piperazino + hydroxyl) Moderate (piperazino) Low (sulfanyl + fluorine)
Potential Applications Agrochemicals, intermediates Pharmaceuticals Pharmaceuticals Materials science

*Estimated based on structural analysis.

Research Findings and Implications

  • Synthetic Challenges : The pentamethylbenzyl group in the target compound may complicate synthesis due to steric hindrance, requiring optimized catalysts or reaction conditions.
  • Environmental Impact : Unlike PCBs, the absence of halogens reduces bioaccumulation risks, but methyl groups could still pose challenges in degradation .
  • Biological Activity : Sulfonyl groups often enhance binding affinity in drug-receptor interactions, but the bulky substituent may limit membrane permeability .

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Replicate solubility tests in DMSO, DMF, and acetonitrile at 25°C using UV-Vis spectroscopy (λmax = 270 nm). Control for hygroscopic solvent impurities by pre-drying with molecular sieves. If discrepancies persist, use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .

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